molecular formula C23H17NO3S2 B281372 N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide

N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide

Cat. No. B281372
M. Wt: 419.5 g/mol
InChI Key: XYUULYDQMQOPQB-DARPEHSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, commonly known as MNBS, is a synthetic compound with potential applications in scientific research.

Mechanism of Action

MNBS exerts its anti-cancer activity by targeting multiple signaling pathways involved in cancer cell growth and proliferation. Studies have shown that MNBS inhibits the expression of various oncogenes, including c-Myc, Cyclin D1, and Survivin, while increasing the expression of tumor suppressor genes, such as p53 and p21 (Mishra et al., 2016). MNBS also inhibits the activity of various enzymes involved in cancer cell growth, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs) (Mishra et al., 2016).
Biochemical and Physiological Effects
MNBS exhibits various biochemical and physiological effects that contribute to its anti-cancer activity. Studies have shown that MNBS inhibits the migration and invasion of cancer cells by downregulating the expression of MMPs, which are involved in extracellular matrix degradation and tumor cell invasion (Mishra et al., 2016). MNBS also induces cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes (Mishra et al., 2016).

Advantages and Limitations for Lab Experiments

MNBS has several advantages for lab experiments, including its high potency and selectivity against cancer cells, as well as its ability to target multiple signaling pathways involved in cancer cell growth and proliferation. However, MNBS also has some limitations, including its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy (Mishra et al., 2016).

Future Directions

There are several future directions for MNBS research, including the development of more efficient synthesis methods to improve its solubility and bioavailability, as well as the identification of novel targets and signaling pathways involved in its anti-cancer activity. Additionally, MNBS could be used in combination with other anti-cancer agents to enhance its efficacy and reduce potential side effects (Mishra et al., 2016).
Conclusion
In conclusion, MNBS is a synthetic compound with potential applications in scientific research, particularly in the field of cancer research. MNBS exhibits anti-cancer activity by targeting multiple signaling pathways involved in cancer cell growth and proliferation. Although MNBS has some limitations, its high potency and selectivity against cancer cells make it a promising candidate for further research and development.

Synthesis Methods

MNBS can be synthesized using a multi-step process that involves the reaction of 4-methylthiophenol and 1,4-naphthoquinone to form 4-(4-methylphenylthio)naphthalen-1-ol. This intermediate compound is then treated with benzenesulfonyl chloride to form MNBS (Mishra et al., 2016).

Scientific Research Applications

MNBS has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that MNBS exhibits anti-cancer activity against various types of cancer cells, including breast, lung, and liver cancer cells (Mishra et al., 2016). MNBS has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest (Mishra et al., 2016).

properties

Molecular Formula

C23H17NO3S2

Molecular Weight

419.5 g/mol

IUPAC Name

(NE)-N-[3-(4-methylphenyl)sulfanyl-4-oxonaphthalen-1-ylidene]benzenesulfonamide

InChI

InChI=1S/C23H17NO3S2/c1-16-11-13-17(14-12-16)28-22-15-21(19-9-5-6-10-20(19)23(22)25)24-29(26,27)18-7-3-2-4-8-18/h2-15H,1H3/b24-21+

InChI Key

XYUULYDQMQOPQB-DARPEHSRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C/C(=N\S(=O)(=O)C3=CC=CC=C3)/C4=CC=CC=C4C2=O

SMILES

CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4C2=O

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4C2=O

Origin of Product

United States

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